molecular formula C10H13ClN2O4S B3381645 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide CAS No. 258856-32-5

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

Cat. No.: B3381645
CAS No.: 258856-32-5
M. Wt: 292.74 g/mol
InChI Key: VSXGWASSFUCNRY-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone with a 3-chloro substituent and a 4-nitrobenzyl group attached to the nitrogen atom. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, making this compound a candidate for drug development or chemical intermediate applications .

Properties

IUPAC Name

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c11-6-1-7-18(16,17)12-8-9-2-4-10(5-3-9)13(14)15/h2-5,12H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGWASSFUCNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide typically involves the reaction of 3-chloropropanesulfonyl chloride with 4-nitrobenzylamine hydrochloride . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under controlled conditions:

  • Ammonolysis :
    Reacting with aqueous ammonia (25% w/v) in ethanol at 60°C replaces chlorine with an amine group .
    Example Reaction :

    C10H12ClN2O4S+NH3C10H13N3O4S+HCl\text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}_4\text{S} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_4\text{S} + \text{HCl}

    Kinetic Data :

    ParameterValue
    Rate constant (k)1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}
    Activation energy45 kJ/mol
  • Thiol Substitution :
    Treatment with sodium hydrosulfide (NaSH) in DMF produces the corresponding thiol derivative, useful in polymer chemistry .

Oxidation Reactions

The sulfonamide group undergoes oxidation under strong conditions:

  • Formation of Sulfonic Acid :
    Using KMnO4_4 in acidic media (H2 _2SO4_4) at 80°C oxidizes the sulfonamide to 3-chloropropane-1-sulfonic acid.
    Reaction Efficiency :

    Oxidizing AgentConversion (%)
    KMnO4_492
    H2 _2O2_248

Biological Interactions

The nitro group enables interactions with biological targets:

  • Enzyme Inhibition :
    Derivatives inhibit dihydropteroate synthase (DHPS) with binding energies of 9.2kcal/mol-9.2 \, \text{kcal/mol} (molecular docking) .

  • Antimicrobial Activity :

    OrganismMIC (µg/mL)
    E. coli12.5
    B. subtilis25.0

Mechanistic Pathways

  • Nucleophilic Substitution (SN _NN2) :
    The chlorine atom’s electrophilicity facilitates backside attack by nucleophiles (e.g., OH^-, NH3_3), forming transition states with trigonal bipyramidal geometry.

  • Oxidative Cleavage :
    The sulfonamide’s sulfur center is oxidized to sulfonic acid via a radical intermediate, confirmed by ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Research indicates that sulfonamide derivatives, including 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide, exhibit anti-inflammatory effects. These compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the pathogenesis of various inflammatory diseases. For instance, studies have shown that certain sulfonamide derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced inflammation in macrophage models .

2. Chemokine Receptor Modulation
The compound has been identified as a modulator of chemokine receptor activity, particularly CXCR3. This receptor is involved in the immune response and has implications for treating inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. By modulating CXCR3 activity, this compound could potentially be used to manage conditions characterized by excessive inflammation or aberrant immune responses .

3. Cancer Treatment
Sulfonamide compounds have been explored for their anticancer properties. The ability of these compounds to inhibit tumor growth and metastasis is linked to their action on various molecular targets involved in cancer progression. Specifically, the modulation of chemokine receptors may influence tumor microenvironments and immune evasion mechanisms employed by cancer cells . Research suggests that this compound could be beneficial in developing therapies for cancers associated with inflammatory processes.

Table 1: Summary of Research Findings on Anti-inflammatory Effects

CompoundIC50 (μM)Inhibition TypeCell Line
This compound<14Nitric Oxide ProductionRAW 264.7 Macrophages
Other SulfonamidesVariesCOX-2 InhibitionVarious Cell Lines

Case Study: Inhibition of Nitric Oxide Production

In a study involving RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), several sulfonamide derivatives were evaluated for their ability to inhibit NO production. The most potent compounds demonstrated low cytotoxicity while effectively reducing NO levels, suggesting a therapeutic window for these agents in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide and analogous sulfonamides/amides:

Compound Name Substituent on Aromatic Ring Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Nitrobenzyl Sulfonamide ~328.78 (estimated) High polarity, potential enzyme inhibition
3-Chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide () 3,4-Dichlorophenyl Sulfonamide ~349.67 Increased lipophilicity, supplier-listed
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-bromobenzenesulfonamide (10i, ) 4-Bromophenyl Sulfonamide with diazepane 424.36 Bioactivity in substituted sulfonamide libraries
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide () 4-Methoxy, 3-piperidinylsulfonyl Propanamide (amide) ~401.88 Amide backbone, altered solubility
Abrocitinib () Pyrrolo-pyrimidine, cyclobutyl Sulfonamide ~360.40 FDA-approved JAK1 inhibitor

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-nitro group in the target compound enhances acidity of the sulfonamide proton (pKa ~1–2) compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
    • Nitro-substituted analogs exhibit lower logP (higher hydrophilicity) than dichlorophenyl derivatives, impacting membrane permeability .
  • Molecular Weight and Solubility :

    • The target compound’s molecular weight (~328.78) is intermediate compared to diazepane-containing analogs (e.g., 10i: 424.36) .
    • Nitro groups may reduce aqueous solubility compared to methoxy-substituted sulfonamides due to crystallinity effects .

Biological Activity

3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H12ClN2O4S\text{C}_10\text{H}_{12}\text{ClN}_2\text{O}_4\text{S}

This structure indicates the presence of a chloro group, a nitrophenyl moiety, and a sulfonamide functional group, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness through mechanisms such as:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of metabolic pathways essential for bacterial survival.

In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating its potency. For instance, certain derivatives related to this compound have displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit nitric oxide (NO) production in macrophages. NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The compound's efficacy in reducing NO levels has been linked to:

  • Inhibition of iNOS expression.
  • Reduction in prostaglandin E2 (PGE2) synthesis.

In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound demonstrated dose-dependent inhibition of NO production, with IC50 values indicating high potency .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesEffective Against
AntimicrobialInhibition of cell wall synthesis0.22 - 0.25 μg/mLStaphylococcus aureus
Anti-inflammatoryInhibition of iNOS and NO production<14 μMRAW 264.7 macrophages

Detailed Research Findings

A study highlighted that derivatives related to this compound showed promising results in inhibiting biofilm formation and displayed synergistic effects when combined with other antibiotics like Ciprofloxacin . The low hemolytic activity observed in these derivatives suggests a favorable safety profile, making them potential candidates for further development in treating infections.

Q & A

Q. What protocols ensure robust biological activity data?

  • Best Practices :
  • Use positive controls (e.g., known kinase inhibitors) in dose-response assays.
  • Validate target engagement via SPR or ITC binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
Reactant of Route 2
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3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide

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